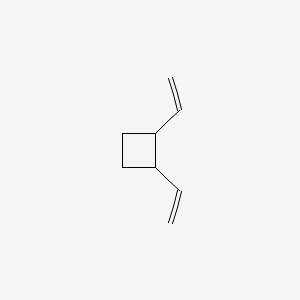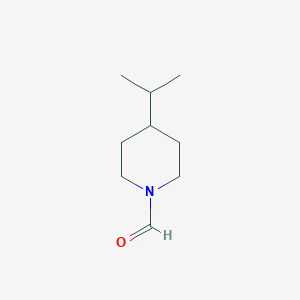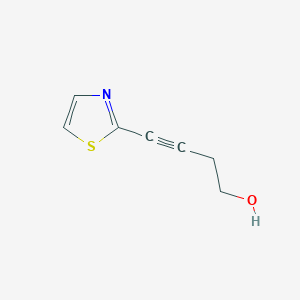![molecular formula C33H58O11S2 B13796898 [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)
[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with disulfooxy groups and a hydroxypentacosanyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate typically involves multiple steps, starting with the preparation of the phenyl group with disulfooxy substitutions. This can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. The hydroxypentacosanyl chain is then introduced through a series of reactions, including esterification and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfooxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of sulfooxy and hydroxyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures in biological environments.
Medicine
Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s unique functional groups may provide specific interactions with biological targets, leading to novel treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate involves its interaction with molecular targets through its sulfooxy and hydroxyl groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate: shares similarities with other sulfooxy and hydroxyl-substituted phenyl compounds.
Oxcarbazepine Related Compound D: This compound, with a similar phenyl structure, is used in pharmaceutical applications.
Other Sulfooxy Phenyl Compounds: Various sulfooxy phenyl compounds are used in different chemical and industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the length of its carbon chain. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C33H58O11S2 |
|---|---|
Peso molecular |
694.9 g/mol |
Nombre IUPAC |
[25-(3,5-disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate |
InChI |
InChI=1S/C33H58O11S2/c1-3-4-5-6-17-20-23-32(35)33(42-28(2)34)24-21-18-15-13-11-9-7-8-10-12-14-16-19-22-29-25-30(43-45(36,37)38)27-31(26-29)44-46(39,40)41/h25-27,32-33,35H,3-24H2,1-2H3,(H,36,37,38)(H,39,40,41) |
Clave InChI |
DAUUXQVVIRUBGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
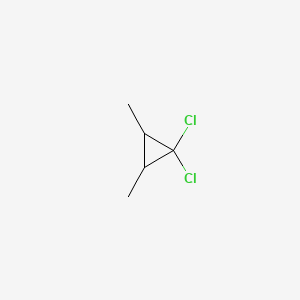

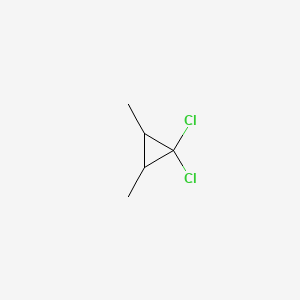
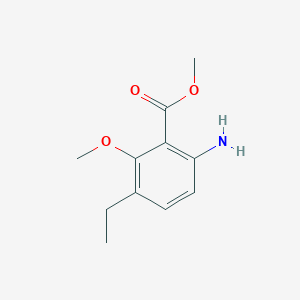
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
